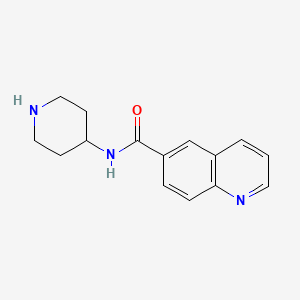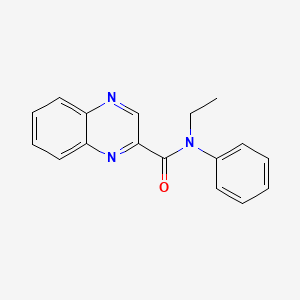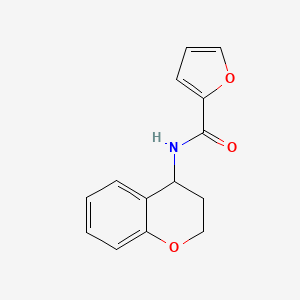
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid, also known as NCCA, is a cyclic amino acid that belongs to the family of non-proteinogenic amino acids. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The exact mechanism of action of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Moreover, it has also been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for various biochemical and pharmacological assays. However, it also has some limitations such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid. One of the main areas of research is the development of novel drugs based on the structure of this compound. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the synthesis of new analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a cyclic amino acid with potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, and has potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of 1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid can be achieved through the reaction of naphthalene-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(Naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. Moreover, it has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(naphthalene-2-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-16(19-18(17(21)22)10-4-1-5-11-18)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKOCVHVAUFAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

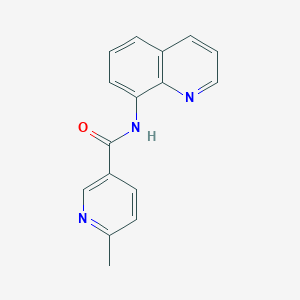

![1-prop-2-enyl-3-[4-[6-(prop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458103.png)
![4-[(3-Bromophenyl)sulfonylamino]benzoic acid](/img/structure/B7458109.png)

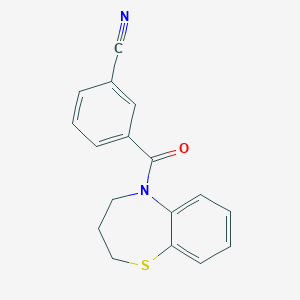
![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)

![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)
